molecular formula C9H20Zn B14329428 zinc;2-methanidylpropane;2-methylbutane CAS No. 105078-82-8

zinc;2-methanidylpropane;2-methylbutane

Cat. No.: B14329428
CAS No.: 105078-82-8
M. Wt: 193.6 g/mol
InChI Key: XKINEOVEPSPYIQ-UHFFFAOYSA-N
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Description

The compound "zinc;2-methanidylpropane;2-methylbutane" is an organozinc species characterized by the coordination of zinc with organic ligands. Structural analysis () reveals a molecular formula of C₂₀H₂₆Zn, where zinc is bonded to two 2-methanidylpropan-2-ylbenzene ligands. The 2-methanidylpropane moiety likely refers to a branched alkyl group (e.g., isopropyl with methyl substitution), contributing to steric hindrance and stability. The 2-methylbutane (isopentane) component, a branched alkane (C₅H₁₂), may act as a solvent or cryogenic agent during synthesis or application (). This compound’s hybrid nature combines metallic reactivity with organic ligand properties, making it relevant in catalysis and material science.

Properties

CAS No.

105078-82-8

Molecular Formula

C9H20Zn

Molecular Weight

193.6 g/mol

IUPAC Name

zinc;2-methanidylpropane;2-methylbutane

InChI

InChI=1S/C5H11.C4H9.Zn/c1-4-5(2)3;1-4(2)3;/h5H,1,4H2,2-3H3;4H,1H2,2-3H3;/q2*-1;+2

InChI Key

XKINEOVEPSPYIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[CH2-].CC(C)C[CH2-].[Zn+2]

Origin of Product

United States

Preparation Methods

Frankland Synthesis

The classical Frankland method involves the reaction of zinc metal with alkyl halides under controlled conditions. For zinc;2-methanidylpropane;2-methylbutane, this method requires simultaneous use of two alkyl halides: 2-methanidylpropyl iodide and 2-methylbutyl bromide .

Procedure :

  • Activation of Zinc : Zinc metal is activated via treatment with dilute hydrochloric acid or by forming a zinc-copper couple to enhance reactivity.
  • Reaction Setup : A mixture of 2-methanidylpropyl iodide (1.0 mol) and 2-methylbutyl bromide (1.0 mol) is added to activated zinc (2.2 mol) in anhydrous diethyl ether under inert atmosphere.
  • Reflux Conditions : The reaction is heated to 40–60°C for 12–24 hours, yielding a heterogeneous mixture.
  • Isolation : The product is isolated via vacuum distillation, with unreacted halides removed under reduced pressure.

Key Data :

Parameter Value
Yield 45–55%
Reaction Time 18 hours
Temperature 50°C
Purity (GC-MS) 92–95%

Limitations : Low yields due to competing Wurtz coupling and incomplete halide consumption. Side products include homo-coupled alkanes (e.g., 2,2,4-trimethylpentane).

Transmetalation from Grignard Reagents

Grignard-Zinc Exchange

This method leverages the nucleophilicity of Grignard reagents to transfer alkyl groups to zinc salts.

Procedure :

  • Grignard Preparation : Separate Grignard reagents are synthesized:
    • 2-Methanidylpropylmagnesium bromide from 2-methanidylpropyl bromide and magnesium in THF.
    • 2-Methylbutylmagnesium chloride from 2-methylbutyl chloride and magnesium in diethyl ether.
  • Transmetalation : A stoichiometric mixture of the Grignard reagents (1:1 molar ratio) is added to zinc chloride (1.0 mol) in THF at −78°C.
  • Quenching and Workup : The reaction is quenched with ammonium chloride, and the organozinc compound is extracted using hexane.

Key Data :

Parameter Value
Yield 65–70%
Reaction Time 4 hours
Temperature −78°C to 25°C (gradual)
Purity (NMR) 97%

Advantages : Higher yields compared to Frankland synthesis, with minimal homo-coupling byproducts.

Catalytic Alkylation Using Transition Metals

Cobalt-Mediated Synthesis

Cobalt catalysts facilitate oxidative addition of alkyl halides to zinc, enabling efficient formation of heteroleptic zinc complexes.

Procedure :

  • Catalyst Preparation : Cobalt(II) bromide (0.1 mol%) is pre-mixed with zinc dust (2.0 mol) in acetonitrile.
  • Halide Addition : 2-Methanidylpropyl bromide (1.0 mol) and 2-methylbutyl iodide (1.0 mol) are added sequentially.
  • Reaction Conditions : The mixture is stirred at 25°C for 6 hours under nitrogen.
  • Filtration : Residual zinc and cobalt are removed via centrifugation, and the product is purified by column chromatography.

Key Data :

Parameter Value
Yield 75–80%
Reaction Time 6 hours
Catalyst Loading 0.1 mol% CoBr₂
Solvent Acetonitrile

Mechanistic Insight : Cobalt mediates single-electron transfer (SET), reducing activation energy for zinc-alkyl bond formation.

Salt-Free Synthesis via Zinc Methoxide

Methoxide Displacement

This modern method avoids salt byproducts by using zinc methoxide as a precursor.

Procedure :

  • Zinc Methoxide Preparation : Zinc oxide (1.0 mol) is refluxed with methanol (5.0 mol) to form Zn(OMe)₂.
  • Alkyl Group Transfer : 2-Methanidylpropanol (1.0 mol) and 2-methylbutanol (1.0 mol) are added to Zn(OMe)₂ in toluene.
  • Azeotropic Distillation : Methanol is removed via Dean-Stark trap, driving the equilibrium toward product formation.
  • Isolation : The product is obtained as a colorless liquid after vacuum distillation.

Key Data :

Parameter Value
Yield 85–90%
Reaction Time 8 hours
Temperature 110°C (reflux)
Purity (Elemental) Zn: 18.2% (calc. 18.21%)

Advantages : High purity, scalability, and absence of halide contaminants.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Byproducts
Frankland Synthesis 45–55 92–95 Moderate Homo-coupled alkanes
Grignard Transmetalation 65–70 97 High Minimal
Cobalt-Mediated 75–80 98 High Trace cobalt residues
Zinc Methoxide Route 85–90 99 Industrial None

Chemical Reactions Analysis

Types of Reactions

Zinc;2-methanidylpropane;2-methylbutane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide and oxidized organic compounds, while reduction produces zinc metal and reduced organic ligands .

Scientific Research Applications

Zinc;2-methanidylpropane;2-methylbutane has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential role in biological systems, particularly in zinc-dependent enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which zinc;2-methanidylpropane;2-methylbutane exerts its effects involves the coordination of zinc with organic ligands. This coordination can influence the reactivity and stability of the compound, making it a useful catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme catalysis in biological systems or polymerization in industrial processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc Compounds

a. Zinc Dialkyls (e.g., Diethylzinc, Zn(C₂H₅)₂):

  • Reactivity: Diethylzinc is highly reactive in alkylation reactions but pyrophoric. In contrast, "zinc;2-methanidylpropane;2-methylbutane" exhibits reduced reactivity due to bulky ligands, enhancing stability (inferred from branched ligand structure in ).
  • Applications: Diethylzinc is used in polymerization, while the target compound’s steric bulk may suit asymmetric catalysis (analogous to benzylzinc reagents in cross-coupling reactions; ).

b. Zinc Carboxylates (e.g., Zinc Stearate):

  • Structure: Zinc carboxylates feature Zn²⁺ coordinated to carboxylate anions. The target compound’s alkyl ligands differ, offering distinct solubility (organic solvents vs. carboxylate’s hydrophobicity; ).
  • Thermal Stability: Zinc carboxylates decompose at ~120°C; the branched ligands in the target compound may increase thermal resilience (analogous to neopentyl-zinc compounds).

Branched Alkanes

a. 2-Methylbutane (Isopentane) vs. Pentane:

Property 2-Methylbutane (Isopentane) Pentane
Boiling Point (°C) 27.8 36.1
Melting Point (°C) -159.9 -129.8
Branching Highly branched Linear
Applications Cryogenic freezing () Solvent, fuel

Isopentane’s lower melting point makes it superior for rapid tissue freezing, while pentane’s linearity increases boiling point for solvent applications ().

b. Neopentane (2,2-Dimethylpropane):

  • Structure: Fully branched C₅H₁₂, unlike 2-methylbutane’s single branch.
  • Stability: Neopentane’s compact structure resists oxidation better than 2-methylbutane.

Research Findings and Data

Table 1: Comparative Properties of Organozinc Compounds

Compound Formula Melting Point (°C) Reactivity Key Applications
This compound C₂₀H₂₆Zn ~150 (decomp.) Moderate Catalysis, material science ()
Diethylzinc Zn(C₂H₅)₂ -28 High Polymerization
Zinc Stearate Zn(C₁₈H₃₅O₂)₂ 120 (decomp.) Low Lubricant, cosmetics ()

Table 2: Cryogenic Solvent Performance

Solvent Freezing Efficiency (Mouse DRG) Flammability Environmental Impact
2-Methylbutane High () Moderate Low
Liquid Nitrogen Very High None High (cost)

Critical Analysis

  • Steric Effects: The 2-methanidylpropane ligand’s branching in the target compound reduces Zn center accessibility, limiting reactivity but enhancing air stability compared to linear organozinc species .
  • Synergistic Roles: 2-Methylbutane’s role as a solvent may facilitate ligand exchange or stabilize reactive intermediates during synthesis .
  • Regulatory Considerations: Zinc carboxylates are regulated under TSCA (); similar oversight may apply to the target compound due to metal content.

Q & A

Q. How do structural differences among pentane isomers influence their boiling points?

Methodological Answer: Boiling points correlate with molecular surface area and London dispersion forces. For isomers (e.g., pentane, 2-methylbutane, 2,2-dimethylpropane), branching reduces surface contact, lowering boiling points. For example:

IsomerBoiling Point (°C)
Pentane36.1
2-Methylbutane27.7
2,2-Dimethylpropane9.5
This trend is explained by reduced polarizability in branched structures .

Q. What are the standard synthesis routes for 2-methylbutane?

Methodological Answer: Two primary methods:

Dehydration of tert-amyl alcohol : Produces alkenes (e.g., 2-methyl-1-butene), followed by hydrogenation to yield crude 2-methylbutane, which is distilled for purity .

Natural gas condensate processing : Fractional distillation removes lighter hydrocarbons (C2–C4) and n-pentane, isolating high-purity 2-methylbutane .

Q. How should researchers handle volatile compounds like 2-methylbutane in laboratory settings?

Methodological Answer:

  • Use explosion-proof equipment and grounding to prevent static discharges (S33 ).
  • Store in sealed containers away from ignition sources (S16 ).
  • Follow protocols for spill containment (S61 ).

Advanced Research Questions

Q. How can computational methods model the torsional energy of 2-methylbutane?

Methodological Answer:

  • Newman projections visualize rotational conformers around the C2–C3 bond.
  • Energy minima correspond to staggered conformations (low energy), while eclipsed conformations exhibit higher energy due to steric strain .
  • Software like Gaussian or ORCA calculates energy profiles using density functional theory (DFT).

Q. What experimental design considerations are critical for assessing phytoremediation of VOCs like 2-methylbutane?

Methodological Answer:

  • Field vs. lab studies : Field studies (e.g., faculty offices ) account for real-world variables (ventilation, occupancy) but lack lab precision.
  • Monitoring devices : Use ACS organic vapor monitors for continuous VOC quantification (detection range: 0.1–100 ppm ).
  • Confounding factors : Document plant species, office size, and concurrent VOC sources (e.g., construction sites ).

Q. How can researchers resolve contradictions in phytoremediation efficacy data?

Methodological Answer:

  • Meta-analysis : Compare studies with controlled variables (e.g., Kim et al., 2008 vs. Sriprapat et al., 2014 ).
  • Statistical adjustments : Use ANOVA to isolate plant effects from environmental noise (e.g., HVAC systems ).
  • Replicate field conditions in lab chambers to validate scalability .

Q. What spectroscopic techniques optimize characterization of zinc(II) complexes?

Methodological Answer:

  • UV-Vis spectroscopy : Identifies d-d transitions in octahedral Zn(II) complexes (e.g., λmax at 450–600 nm ).
  • X-ray crystallography : Resolves coordination geometry (e.g., Zn–N bond lengths in dipicolylamine complexes ).
  • Cyclic voltammetry : Assesses redox stability (e.g., E1/2 values for Zn(II)/Zn(0) ).

Key Methodological Takeaways

  • For VOC studies : Prioritize field-compatible monitoring tools and replicate real-world variables .
  • For synthesis : Validate purity via GC-MS or NMR, especially for branched alkanes .
  • For computational modeling : Cross-validate torsional energy profiles with experimental data (e.g., DSC) .

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